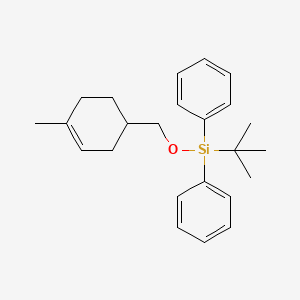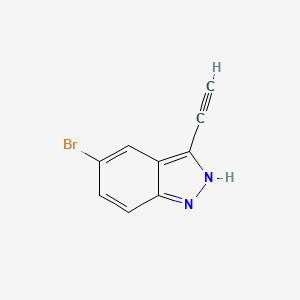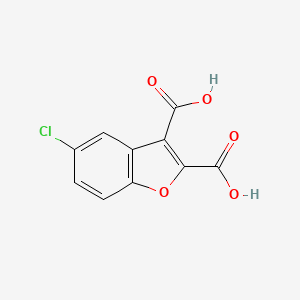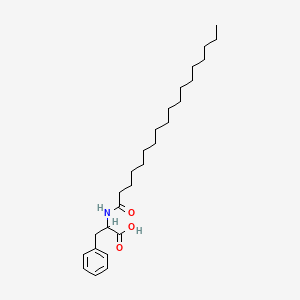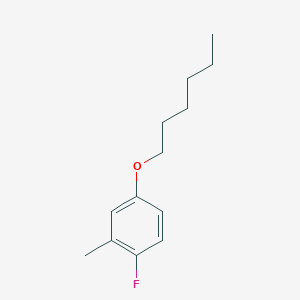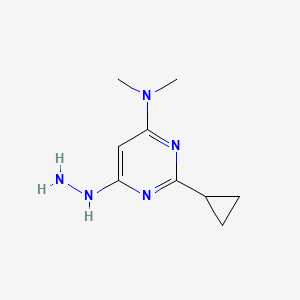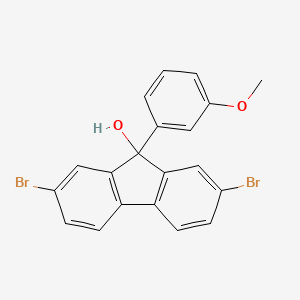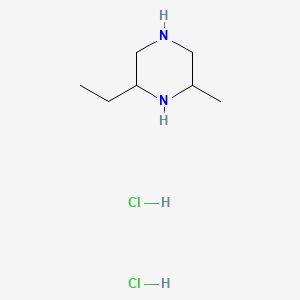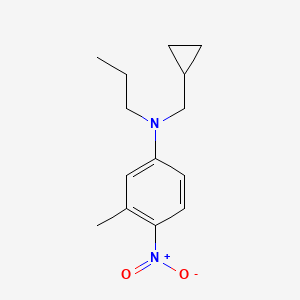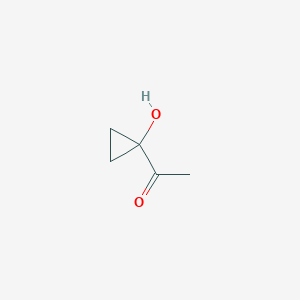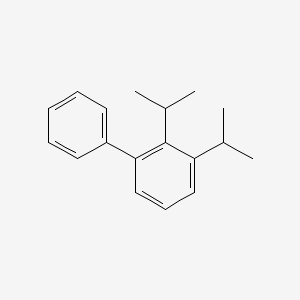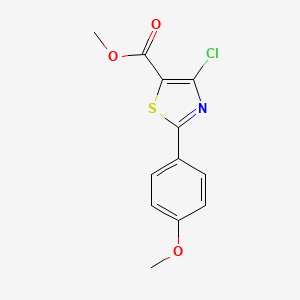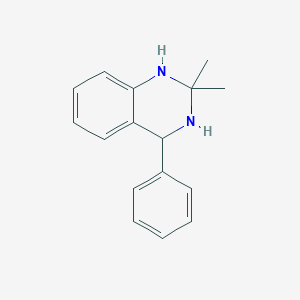
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that belongs to the class of tetrahydroquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core with a phenyl group at the 4-position and two methyl groups at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. The reaction conditions often include the use of Lewis acids such as BF3·Et2O or AlCl3 to catalyze the cycloaddition process . The reaction is carried out under reflux conditions in solvents like toluene or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities and properties.
科学的研究の応用
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses
作用機序
The mechanism of action of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the phenyl group at the 4-position.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar but with different substitution patterns.
Quinazoline: The parent compound without the tetrahydro and substituted groups.
Uniqueness
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the two methyl groups at the 2-position enhances its stability and potential biological activity compared to other similar compounds .
特性
CAS番号 |
84571-51-7 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3 |
InChIキー |
OCTCRMZQQJGLFE-UHFFFAOYSA-N |
正規SMILES |
CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


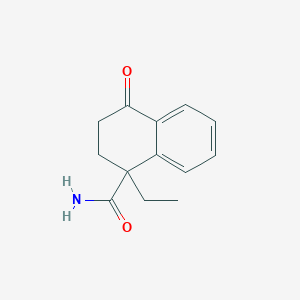
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
